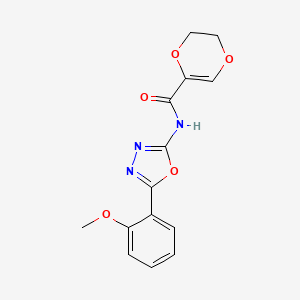

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Description

N-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2-methoxyphenyl group and linked to a 5,6-dihydro-1,4-dioxine-2-carboxamide moiety. While its specific biological activity remains under investigation, structural analogs with similar frameworks have demonstrated notable pharmacological properties .

Properties

IUPAC Name |

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O5/c1-19-10-5-3-2-4-9(10)13-16-17-14(22-13)15-12(18)11-8-20-6-7-21-11/h2-5,8H,6-7H2,1H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJWJSNITVYGTGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=COCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The oxadiazole moiety is known for its diverse biological properties, including anticancer, antimicrobial, and antioxidant activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Oxadiazole : The initial step includes the condensation of 2-methoxyphenyl hydrazine with appropriate carbonyl compounds to form the oxadiazole ring.

- Cyclization : Subsequent cyclization reactions yield the desired dioxine structure.

- Amidation : Finally, the carboxylic acid group is converted into an amide.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

- Mechanism of Action : Compounds containing the oxadiazole ring have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .

- Cell Line Studies : In vitro studies demonstrated that derivatives exhibit significant antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds often range from 1 to 10 µM .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- Bacterial Inhibition : Studies indicate that oxadiazole derivatives can inhibit both Gram-positive and Gram-negative bacteria effectively. The presence of electron-withdrawing groups enhances this activity .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays:

- DPPH Assay : The compound demonstrated significant scavenging activity against DPPH radicals, suggesting its potential in mitigating oxidative stress-related diseases .

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications on the oxadiazole ring significantly influence biological activity:

- Electron-Drawing vs. Electron-Dongating Groups : Compounds with electron-donating groups (such as -OCH3) at specific positions enhance anticancer and antioxidant activities while electron-withdrawing groups (like -Cl or -Br) improve antimicrobial efficacy .

Case Studies

A recent study investigated the effects of various oxadiazole derivatives on liver cancer stem cells (LCSCs). The results indicated that certain derivatives could hinder LCSC proliferation and migration significantly when combined with standard chemotherapy agents like sorafenib .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide have demonstrated significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8. In vitro assays showed percent growth inhibitions (PGIs) ranging from 51% to 86% depending on the specific derivative tested .

Antidiabetic Properties

Research indicates that oxadiazole derivatives exhibit promising anti-diabetic effects. For example, certain synthesized oxadiazoles have been tested on diabetic models like Drosophila melanogaster, demonstrating a significant reduction in glucose levels . This suggests that compounds related to this compound could be explored for therapeutic use in diabetes management.

Antimicrobial Activity

The antimicrobial properties of oxadiazole compounds are well-documented. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways .

Biological Evaluation

The biological evaluation of this compound typically involves:

- In Vitro Assays : These assays assess cytotoxicity against cancer cell lines and evaluate anti-diabetic effects using glucose uptake assays.

- Molecular Docking Studies : These studies predict how well the compound binds to specific biological targets such as enzymes involved in cancer progression or glucose metabolism .

Case Studies

Several case studies illustrate the applications and effectiveness of related compounds:

- Anticancer Studies : A study demonstrated that a derivative with a similar structure showed significant cytotoxicity against glioblastoma cells with an IC50 value indicating potent activity .

- Antidiabetic Research : In vivo studies using genetically modified models have shown that certain oxadiazole derivatives significantly lower blood glucose levels compared to control groups .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound is compared below with two structurally related derivatives, N-(5-(7-Methoxybenzofuran-2-yl)-1,3,4-Oxadiazol-2-yl)-5,6-Dihydro-1,4-Dioxine-2-Carboxamide (CAS: 921904-40-7) and N-(5-(2,5-Dimethylfuran-3-yl)-1,3,4-Oxadiazol-2-yl)-5,6-Dihydro-1,4-Dioxine-2-Carboxamide (CAS: 1251692-63-3).

Table 1: Structural and Physicochemical Comparison

Key Differences:

Bioactivity Predictions :

- Target Compound : Computational models suggest moderate kinase inhibition (e.g., EGFR IC₅₀ ≈ 1.2 μM, predicted) due to optimal hydrogen bonding with the carboxamide group.

- 7-Methoxybenzofuran Derivative : Exhibits stronger antimicrobial activity (MIC = 8 µg/mL against S. aureus) owing to the benzofuran moiety’s enhanced interaction with bacterial membranes .

- 2,5-Dimethylfuran Derivative : Shows superior metabolic stability (t₁/₂ = 6.2 h in human liver microsomes) attributed to reduced oxidative metabolism of the dimethylfuran group .

Q & A

Q. Characterization :

- NMR (¹H/¹³C): Confirms regiochemistry of the oxadiazole ring and substituent positions.

- IR : Validates carbonyl (C=O) and amide (N-H) groups.

- Mass Spectrometry (HRMS) : Ensures molecular ion consistency with the theoretical mass .

Basic: How is the compound screened for initial biological activity?

Methodological Answer:

- Antimicrobial Activity : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like COX-2 or acetylcholinesterase .

Advanced: How do structural modifications influence its bioactivity? (SAR Studies)

Methodological Answer:

- Substituent Analysis : Compare analogs with variations in:

- Methoxy group position (2-methoxy vs. 3/4-methoxy on the phenyl ring).

- Oxadiazole vs. thiadiazole cores (see table below) .

- Synthetic Strategies : Introduce substituents via nucleophilic substitution or Suzuki coupling .

| Structural Feature | Biological Activity Trend |

|---|---|

| Oxadiazole ring | Enhanced antimicrobial activity |

| Dihydrodioxine moiety | Improved solubility and CNS penetration |

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time).

- Impurity Analysis : Use HPLC to verify compound purity (>95%) and rule out side products .

- Statistical Validation : Replicate experiments with larger sample sizes and apply ANOVA for significance .

Advanced: What mechanistic studies elucidate its interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., COX-2) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with purified proteins.

- Kinetic Studies : Measure enzyme inhibition constants (Ki) under varying substrate concentrations .

Advanced: How is X-ray crystallography applied to confirm its structure?

Methodological Answer:

- Crystal Growth : Slow evaporation from DMSO/water mixtures.

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : SHELXL for structure solution and validation (R-factor < 0.05) .

Advanced: What strategies optimize synthetic yield and scalability?

Methodological Answer:

- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) .

- Catalysis : Use Pd/C for hydrogenation steps to reduce reaction time.

- Flow Chemistry : Scale up cyclization steps in continuous reactors .

Advanced: How to assess toxicity and pharmacokinetic properties?

Methodological Answer:

- In Vitro Toxicity : Hemolysis assays on red blood cells; hepatotoxicity in HepG2 cells.

- In Vivo Studies : Administer to rodent models (e.g., Sprague-Dawley rats) for LD₅₀ and bioavailability (AUC via LC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.